1-Isopropyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported to be a valuable but not well-developed method in organic synthesis . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Chemical Synthesis and Structure Analysis
Flexible Ureas as Acetylcholinesterase Inhibitors : A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, synthesized to assess their antiacetylcholinesterase activity, demonstrates the chemical's potential in optimizing pharmacophoric interactions for therapeutic applications (Vidaluc et al., 1995).
Crystal Structure of Derivatives : The crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea showcases its complex molecular arrangement, highlighting its significance in structural chemistry and potential applications in material science (Xiaoping Rao et al., 2010).
Molecular Interaction and Complexation
Substituent Effects on Pyrid-2-yl Ureas : Research into the conformational isomers and complexation of pyrid-2-yl ureas with cytosine provides insights into molecular interactions, valuable for drug design and molecular biology studies (Chia-Hui Chien et al., 2004).
Complexation-Induced Unfolding of Heterocyclic Ureas : This study illustrates how heterocyclic ureas unfold to form multiply hydrogen-bonded complexes, shedding light on fundamental aspects of molecular self-assembly and the design of novel biomimetic structures (P. Corbin et al., 2001).
Material Science and Polymer Chemistry
- Silicone-Urea Copolymers : Utilizing isopropyl alcohol as a solvent, this research explores the synthesis of silicone–urea copolymers, demonstrating the compound's role in producing materials with distinct thermal and mechanical properties, relevant for advanced material engineering (E. Yilgor et al., 2003).
Molecular Synthesis and Pharmacology
- Inhibitors of Human and Murine Soluble Epoxide Hydrolase : The synthesis of 1,3-disubstituted ureas with a piperidyl moiety and their role as inhibitors showcase the compound's importance in therapeutic research, particularly in the context of reducing inflammatory pain (T. Rose et al., 2010).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Properties
IUPAC Name |
1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-11(2)15-13(17)14-10-12-4-6-16(7-5-12)8-9-18-3/h11-12H,4-10H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOAFWRNVGYWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(CC1)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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